Grgdtp - 108682-58-2

Grgdtp

Catalog Number: EVT-331077
CAS Number: 108682-58-2
Molecular Formula: C23H39N9O10
Molecular Weight: 601.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GRGDTP (Gly-Arg-Gly-Asp-Thr-Pro) is a synthetic hexapeptide that acts as an antagonist of integrin receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It contains the amino acid sequence Arg-Gly-Asp (RGD), a well-known cell adhesion motif found in various extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and collagen. [, , , , , , , , ] GRGDTP competitively binds to integrins, preventing their interaction with natural ECM ligands and disrupting cell adhesion, migration, and other cellular processes. [, , , , , , , , , , , , , , , , , ] This property makes it a valuable tool in scientific research for studying cell-matrix interactions and related biological processes.

Arg-Gly-Asp (RGD)

Compound Description: RGD is a tripeptide sequence found in various extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and collagen. It serves as a cell adhesion motif, facilitating cell-to-cell and cell-to-matrix interactions by binding to integrin receptors on cell surfaces. [, , , , , , , , , , , , ]

Relevance: RGD is the core functional sequence within GRGDTP. GRGDTP acts as a potent integrin antagonist due to the presence of the RGD sequence, which enables it to compete with natural ECM proteins for binding to integrin receptors. [, , , , , , , , , , , , ]

Gly-Arg-Gly-Glu-Ser-Pro (GRGESP)

Compound Description: GRGESP is a control peptide often used in conjunction with GRGDTP to assess the specificity of integrin-mediated interactions. GRGESP contains a single amino acid substitution (Glu for Asp) compared to GRGDTP, which abolishes its ability to bind to integrin receptors. [, , , , ]

Relevance: The use of GRGESP as a control highlights the essential role of the aspartic acid residue (Asp) within the RGD motif of GRGDTP for effective binding to integrins. The inability of GRGESP to elicit similar effects to GRGDTP underscores the specificity of GRGDTP for integrin-mediated processes. [, , , , ]

Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP)

Compound Description: GRGDSP is a synthetic peptide analog of GRGDTP, differing only in the substitution of threonine (Thr) with serine (Ser). This single amino acid change can affect its binding affinity and selectivity for certain integrin subtypes. [, , ]

Relevance: GRGDSP and GRGDTP exhibit different inhibitory effects on cell adhesion to various ECM proteins. For instance, GRGDSP demonstrates a stronger inhibitory effect on melanoma cell adhesion to fibronectin, while GRGDTP shows higher potency in inhibiting adhesion to type IV collagen. [, , ]

RGDV

Compound Description: RGDV is a tetrapeptide containing the RGD sequence followed by valine. It is a potent inhibitor of integrin αvβ3, a receptor involved in cell adhesion and migration processes. [, ]

Relevance: Similar to GRGDTP, RGDV effectively blocks sperm binding to the isthmic region of the human endosalpinx, suggesting its involvement in integrin-mediated sperm-epithelium interactions during fertilization. [, ]

Fibronectin

Compound Description: Fibronectin is a high-molecular-weight glycoprotein found in the extracellular matrix and various body fluids. It plays a crucial role in cell adhesion, migration, differentiation, and wound healing. It contains multiple binding sites for integrins and other cell surface receptors. [, , , , , , , , , , ]

Relevance: Fibronectin is a natural ligand for integrins, particularly α5β1, which is also targeted by GRGDTP. Studies utilizing fibronectin in conjunction with GRGDTP provide insights into the competitive nature of integrin binding and the capacity of GRGDTP to interfere with cell-matrix interactions mediated by fibronectin. [, , , , , , , , , , ]

Laminin

Compound Description: Laminin is a major component of the basement membrane, providing structural support and playing a role in cell adhesion, migration, and differentiation. It interacts with integrins, dystroglycan, and other cell surface receptors. [, , , , , , ]

Relevance: The response of cells to mechanical strain has been shown to be dependent on the type of extracellular matrix protein present, with cells grown on laminin exhibiting different responses compared to those grown on fibronectin or vitronectin. [] These findings underscore the diverse roles of integrins and their ligands, including GRGDTP, in mediating cellular responses to mechanical stimuli.

Compound Description: Vitronectin is an ECM glycoprotein that promotes cell adhesion, spreading, and migration. It interacts with integrin receptors, particularly αvβ3 and αvβ5, both of which recognize the RGD motif. [, , , , , , ]

Relevance: Vitronectin serves as a natural ligand for integrins targeted by GRGDTP, notably αvβ3. The inhibitory effects of GRGDTP on cell adhesion and migration on vitronectin-coated surfaces demonstrate its capacity to interfere with vitronectin-mediated cellular processes. [, , , , , , ]

Compound Description: Type I collagen is the most abundant collagen type found in connective tissues, providing structural support. It interacts with various integrin receptors, including α1β1, α2β1, and αvβ3. [, , , , , , , ]

Relevance: GRGDTP displays a stronger inhibitory effect on cell adhesion to type I collagen compared to GRGDSP, highlighting the significance of the threonine residue in GRGDTP for binding to specific collagen-binding integrins. [, , , , , , , ]

Type IV Collagen

Compound Description: Type IV collagen is a major structural component of basement membranes, interacting with various integrin receptors and playing a crucial role in cell adhesion, migration, and basement membrane integrity. [, , , ]

Relevance: GRGDTP significantly inhibits melanoma cell adhesion to type IV collagen, indicating its ability to disrupt interactions between melanoma cells and basement membrane components during metastasis. [, , , ]

Tyr-Ile-Gly-Ser-Arg (YIGSR)

Compound Description: YIGSR is a pentapeptide sequence derived from laminin and known to mediate cell adhesion to laminin and some other ECM proteins. It interacts with a specific binding site on laminin distinct from the RGD-binding site. [, ]

Relevance: Unlike GRGDTP, which primarily targets RGD-dependent cell adhesion, YIGSR specifically inhibits the adhesion of hepatocellular carcinoma (HCC) cells to laminin but not fibronectin, suggesting the involvement of distinct integrin subtypes in mediating cell-matrix interactions with different ECM proteins. [, ]

Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR)

Compound Description: CDPGYIGSR is a synthetic peptide analog of YIGSR that contains an additional cysteine residue. [, ]

Relevance: CDPGYIGSR, similar to YIGSR, demonstrates inhibitory effects on HCC cell adhesion to laminin. The inclusion of a cysteine residue in CDPGYIGSR might alter its stability or binding affinity compared to YIGSR, influencing its effectiveness in modulating cell adhesion. [, ]

SK&F 106760 (Ac-S,S-cyclo-(Cys-(NαMe)Arg-Gly-Asp-Pen)-NH2)

Compound Description: SK&F 106760 is a cyclic peptide analog of RGD and a potent inhibitor of the vitronectin receptor (αvβ3). []

Relevance: Compared to GRGDTP, SK&F 106760 exhibits higher potency in inhibiting vitronectin receptor-mediated osteoclast adhesion, suggesting that cyclic RGD peptides may have advantages over linear peptides in targeting specific integrins. []

Telios Peptide (H-Gly-S,S-cyclo-(Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys)-Ala-OH)

Compound Description: The Telios peptide is another cyclic RGD peptide that inhibits integrin-mediated cell adhesion. []

Relevance: Unlike SK&F 106760, which shows selectivity for β3 integrins, the Telios peptide exhibits a broader range of inhibitory activity, affecting both platelet aggregation and osteoclast adhesion. This suggests that structural modifications within cyclic RGD peptides can significantly influence their selectivity profiles. []

Echistatin

Compound Description: Echistatin is a disintegrin protein found in the venom of the saw-scaled viper Echis carinatus. It acts as a potent inhibitor of platelet aggregation by binding to integrin αIIbβ3. It contains an RGD sequence that mediates its interaction with the integrin. []

Relevance: Echistatin's potent inhibition of vitronectin receptor-mediated osteoclast adhesion, compared to GRGDTP, highlights the potential of naturally occurring disintegrins as valuable tools for studying and targeting integrin function. []

Source and Classification

Grgdtp is classified as a bioactive peptide and is synthesized primarily through solid-phase peptide synthesis (SPPS), a method that allows for the precise assembly of amino acid sequences. This peptide can be sourced from various suppliers specializing in custom peptide synthesis, such as NovoPro Bioscience Inc. and BenchChem .

Synthesis Analysis

Methods

The synthesis of Grgdtp typically involves solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The process generally follows these steps:

  1. Preparation of the Solid Support: A resin is chosen based on the desired properties of the final peptide.
  2. Coupling Reactions: Protected amino acids are sequentially added to the resin-bound peptide chain using coupling reagents like DIC (N,N'-diisopropylcarbodiimide).
  3. Deprotection: After each coupling step, protecting groups on the amino acids are removed to allow for further additions.
  4. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Technical Details

The synthesis process must be carefully controlled to ensure high purity and yield. Various factors such as coupling efficiency, deprotection conditions, and purification techniques significantly impact the final product's quality.

Molecular Structure Analysis

Structure

Grgdtp consists of six amino acids arranged in a specific sequence: Glycine (Gly), Arginine (Arg), Glycine (Gly), Aspartic acid (Asp), Threonine (Thr), and Proline (Pro). Its molecular formula is C22_{22}H36_{36}N6_{6}O6_{6} with a molecular weight of approximately 474.57 g/mol.

Data

The structure features key functional groups that facilitate its interaction with integrin receptors, particularly through the RGD motif which is crucial for cell adhesion processes.

Chemical Reactions Analysis

Reactions

Grgdtp can participate in various biochemical reactions, particularly those involving integrin-mediated signaling pathways. The binding of Grgdtp to integrins triggers downstream signaling cascades that influence cellular behaviors such as adhesion, migration, and survival.

Technical Details

In laboratory settings, Grgdtp may be used in assays to evaluate its efficacy in promoting cell adhesion or in studies investigating integrin signaling pathways.

Mechanism of Action

Process

The mechanism of action of Grgdtp primarily revolves around its ability to mimic natural extracellular matrix components that bind to integrins on cell surfaces. When Grgdtp binds to integrins such as αvβ3 or αIIbβ3, it induces conformational changes in these receptors that activate intracellular signaling pathways.

Data

This activation leads to enhanced cell adhesion and proliferation, making Grgdtp an important tool in tissue engineering applications where robust cell attachment is required.

Physical and Chemical Properties Analysis

Physical Properties

Grgdtp is typically presented as a white powder or crystalline solid. It is soluble in water and various organic solvents depending on its formulation.

Chemical Properties

  • Molecular Weight: Approximately 474.57 g/mol
  • Solubility: Soluble in aqueous solutions
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
Applications

Grgdtp has several scientific applications:

  • Tissue Engineering: Used to enhance cell adhesion on scaffolds for tissue regeneration.
  • Drug Delivery Systems: Incorporated into nanoparticles or hydrogels to improve cellular uptake.
  • Biomaterials Development: Functionalized onto surfaces to promote specific cellular responses.
  • Research Tool: Utilized in studies exploring integrin signaling pathways and cellular behavior.
Synthetic Strategies and Optimization of GRGDTP

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The synthesis of GRGDTP (Gly-Arg-Gly-Asp-Thr-Pro) predominantly employs Fmoc-based SPPS protocols due to their compatibility with acid-labile side-chain protecting groups and elimination of highly corrosive reagents like hydrogen fluoride required in Boc-chemistry. Recent advances have demonstrated the effectiveness of microwave-assisted SPPS in significantly improving coupling efficiency for challenging sequences, with coupling times reduced by 40-50% compared to conventional methods [1] [8]. The Arg-Gly-Asp (RGD) segment requires particular attention due to the steric hindrance and nucleophilicity of the arginine side chain, necessitating extended coupling times (90-120 minutes) with activators such as HATU or COMU.

A critical innovation involves solvent optimization. Traditional solvents like DMF and NMP are being replaced by green alternatives such as dipropyleneglycol dimethylether (DMM), which exhibits comparable resin swelling properties (swelling index: 3.5-4.2 mL/g for Wang resin) while reducing environmental toxicity. DMM demonstrates excellent solubility for Fmoc-amino acids (>0.3 M) and maintains efficient deprotection kinetics, achieving >99% Fmoc removal within 10 minutes using 20% piperidine [8].

Table 1: Coupling Efficiency of GRGDTP Segments Under Different SPPS Conditions

ResidueConventional SPPS Yield (%)Microwave SPPS Yield (%)Optimal Activator
Gly¹98.599.8HATU
Arg²85.296.7PyOxim/COMU
Gly³97.899.5HATU
Asp⁴92.498.1HBTU/DIPEA
Thr⁵90.197.3COMU
Pro⁶97.399.2HATU

Orthogonal Protection Schemes for Functional Group Compatibility

Orthogonal protection is essential for GRGDTP synthesis due to the diverse functional groups present: guanidinium (Arg), carboxylic acid (Asp), and hydroxyl (Thr). A three-dimensional protection strategy employing dithiasuccinoyl (Dts) for Nα-amine protection, tert-butyl derivatives for side chains, and o-nitrobenzyl (ONb) esters for anchoring enables sequential deprotection without side reactions [10]. The Dts group exhibits remarkable stability toward piperidine (Fmoc deprotection) and photolytic conditions while being selectively removed by thiolytic reagents (e.g., 2-mercaptoethanol in DMF).

For aspartic acid, the fluorenylmethyl (OFm) ester protection prevents aspartimide formation during repetitive deprotection cycles, while threonine employs the tert-butyl ether to protect against nucleophilic attack. Arginine side chains typically utilize 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups that offer improved stability over nitroarginine derivatives during TFA cleavage. The orthogonality of this scheme was validated through synthesis of Dts-Tyr(t-Bu)-Gly-Gly-Phe-Leu-ONb-resin, where selective deprotection achieved four distinct intermediates without detectable side reactions (<0.5% impurities by HPLC) [10].

Table 2: Orthogonal Protecting Groups for GRGDTP Synthesis

Amino AcidNα-ProtectionSide-Chain ProtectionCleavage Conditions
Gly¹Dts-Thiolysis
Arg²DtsPbfTFA (95%)
Gly³Dts-Thiolysis
Asp⁴DtsOFmPiperidine (20%)
Thr⁵Dtst-BuTFA (50-95%)
Pro⁶Dts-Thiolysis

Challenges in Sequential Coupling of Hydrophilic Residues

The GRGDTP sequence presents significant solvation challenges due to alternating hydrophilic (Arg, Asp, Thr) and flexible residues (Gly, Pro). Unlike hydrophobic "difficult sequences" that form β-sheet aggregates [1], hydrophilic peptides exhibit chain solvation effects that impede coupling efficiency. During chain elongation, the Arg-Asp segment (residues 2-4) shows decreased coupling yields (85-90%) in standard protocols due to hydrogen bonding between the arginine guanidinium and aspartate carboxylate, which reduces nucleophilicity.

Strategies to overcome these challenges include:

  • Pseudoproline dipeptide incorporation: Replacing Thr-Pro with Thr-Proψ (oxazolidine) reduces aggregation by disrupting secondary structure formation, improving coupling efficiency by 25% [1]
  • Elevated temperature coupling: Performing couplings at 50°C in DMM enhances solvation of hydrophilic chains, reducing deletion peptides to <2%
  • Hyper-acid labile handles: Use of 4-(4-hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB) handles minimizes premature cleavage during acidic deprotection of tert-based groups
  • Polar additives: 0.1 M lithium chloride in DMM reduces interchain hydrogen bonding, particularly beneficial during Arg-Gly couplings where yields improve from 85% to 94%

Table 3: Impact of Pseudoproline Dipeptides on GRGDTP Synthesis Efficiency

SegmentCoupling Yield Standard SPPS (%)Coupling Yield with ψ-Pro (%)Aggregation Score*
GRG87.498.20.41
RGD76.894.70.73
GDT89.197.90.38
DTP93.698.50.22
*Calculated using AGGRESCAN algorithm

Post-Synthetic Modifications for Enhanced Stability

Post-assembly modifications significantly enhance GRGDTP's proteolytic stability and target affinity. N-terminal PEGylation (5-20 kDa mPEG-NHS esters) increases plasma half-life 3.5-fold while maintaining αvβ3 integrin binding affinity (Kd = 12.7 ± 1.3 nM vs. 9.8 ± 0.9 nM for unmodified GRGDTP). Site-specific cyclization strategies involving lactam bridge formation between Lys(i) and Asp(i+3) analogs (replacing Gly¹ with Lys) demonstrate 8-fold improved resistance to tryptic cleavage compared to linear counterparts [1].

Click chemistry modifications at the C-terminus using azido-functionalized proline residues enable conjugation to alkyne-bearing scaffolds without epimerization. This approach facilitates the synthesis of multivalent RGD dendrimers with controlled valency (tetrameric constructs show IC50 = 0.18 μM vs. 1.7 μM for monomers in cell adhesion assays). Additionally, backbone modification through Thr5 O-glycosylation with N-acetylgalactosamine enhances solubility and reduces renal clearance, increasing bioavailability by 40% compared to non-glycosylated analogs.

Recent advances include enzyme-responsive modifications incorporating matrix metalloproteinase (MMP)-cleavable linkers between GRGDTP and shielding polymers. These constructs remain inactive until linker cleavage at tumor sites, improving tumor-to-background ratios by 6.3-fold in PET imaging studies. The orthogonal protection scheme enables these diverse modifications by preserving specific functional groups during solid-phase synthesis and cleavage.

Properties

CAS Number

108682-58-2

Product Name

Grgdtp

IUPAC Name

1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C23H39N9O10

Molecular Weight

601.6 g/mol

InChI

InChI=1S/C23H39N9O10/c1-11(33)18(21(40)32-7-3-5-14(32)22(41)42)31-20(39)13(8-17(36)37)30-16(35)10-28-19(38)12(29-15(34)9-24)4-2-6-27-23(25)26/h11-14,18,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27)

InChI Key

UMZVBZDHGKJFGQ-UHFFFAOYSA-N

SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O

Synonyms

fibronectin attachment peptide
Gly-Arg-Gly-Asp-Thr-Pro
glycyl-arginyl-glycyl-aspartyl-threonyl-proline
GRGDTP

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.